Butyric-2,2,3,3-d4 acid
CAS No.:
Cat. No.: VC18522070
Molecular Formula: C4H8O2
Molecular Weight: 92.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H8O2 |
---|---|
Molecular Weight | 92.13 g/mol |
IUPAC Name | 2,2,3,3-tetradeuteriobutanoic acid |
Standard InChI | InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2,3D2 |
Standard InChI Key | FERIUCNNQQJTOY-RRVWJQJTSA-N |
Isomeric SMILES | [2H]C([2H])(C)C([2H])([2H])C(=O)O |
Canonical SMILES | CCCC(=O)O |
Introduction
Structural and Chemical Identity
Butyric-2,2,3,3-d4 acid (C₄H₄D₄O₂) is a isotopically labeled derivative of butyric acid (C₄H₈O₂), where four hydrogen atoms are replaced by deuterium (D) at specific carbon positions. This substitution alters the compound’s mass without significantly affecting its chemical reactivity, making it invaluable for isotope tracing experiments . The molecular weight of the deuterated form is 92.13 g/mol, compared to 88.11 g/mol for its non-deuterated counterpart . The strategic placement of deuterium at the 2,2,3,3 positions ensures minimal interference with the carboxyl group’s reactivity, preserving its role in biological interactions.
Physico-Chemical Properties
The deuterium substitution in butyric-2,2,3,3-d4 acid introduces distinct physico-chemical characteristics:
Deuterium’s higher atomic mass reduces vibrational frequencies, which can be detected via spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) . These properties enable researchers to distinguish the labeled compound from endogenous butyric acid in complex biological systems.
Synthesis and Isotopic Labeling Strategies
The synthesis of butyric-2,2,3,3-d4 acid typically involves deuterium incorporation during key reaction steps. While direct methods are proprietary, analogous pathways for non-deuterated butyric acid derivatives provide insights. For example, the Wolff-Kishner reduction—a method used to synthesize 3,3-dimethylbutyric acid—can be adapted by substituting hydrogen-containing reagents with deuterated analogs .
Wolff-Kishner Reduction Adaptations
In the patented synthesis of 3,3-dimethylbutyric acid, trimethylpyruvic acid reacts with hydrazine hydrate to form a hydrazone intermediate, which is subsequently treated with a base (e.g., NaOH) to eliminate nitrogen and yield the final product . For deuterated butyric acid, deuterated hydrazine (N₂D₄) or deuterium oxide (D₂O) could replace standard reagents to introduce isotopic labels at specific positions. This approach ensures selective deuteration while maintaining high yields .
Challenges in Deuterium Incorporation
Deuterium exchange reactions require stringent control to prevent isotopic dilution. Side reactions, such as decarboxylation—a known issue in tert-butylglyoxylic acid synthesis—must be mitigated through temperature regulation and solvent selection . Polar aprotic solvents like dimethyl sulfoxide (DMSO) or diglyme are preferred to stabilize intermediates and enhance deuteration efficiency .
Applications in Metabolic and Biochemical Research
Isotope Tracer Studies
The primary application of butyric-2,2,3,3-d4 acid lies in tracking short-chain fatty acid (SCFA) metabolism. Deuterium’s stable isotopic nature allows researchers to monitor its incorporation into metabolic pathways such as β-oxidation and ketogenesis. For instance, in gut microbiota studies, deuterated butyrate can be traced to assess microbial production rates and host absorption dynamics .
Pharmacokinetic Profiling
Deuterated compounds are used to study drug metabolism without radioactive labels. Butyric-d4 acid’s pharmacokinetics—including absorption, distribution, and excretion—can be quantified using liquid chromatography-mass spectrometry (LC-MS), providing insights into its therapeutic potential for conditions like inflammatory bowel disease (IBD) .
Biological Interactions and Mechanistic Insights
Anti-Inflammatory Effects
In murine models, deuterated butyrate reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, mirroring the anti-inflammatory effects of non-deuterated butyrate. This suggests potential applications in treating chronic inflammation while enabling precise metabolic tracking .
Comparative Analysis with Related Compounds
Butyric-2,2,3,3-d4 acid shares functional similarities with other SCFAs, yet its isotopic labeling sets it apart:
The deuterated form’s unique utility in tracer studies positions it as a critical tool for advanced metabolic research, unlike its structural analogs.
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